6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide
Overview
Description
6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl, methyl, thiazolylsulfamoyl, and imidazothiazole. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets to induce their biological effects . For instance, some thiazole derivatives have been reported to inhibit certain enzymes, leading to a decrease in the phosphorylation of certain proteins .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the tricarboxylic acid (TCA) cycle and adenosine triphosphate (ATP) production, leading to cell death .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether has been reported, which could potentially impact their bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on various human tumor cell lines .
Action Environment
The solubility of thiazole derivatives in various solvents could potentially be influenced by environmental factors .
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by the condensation of α-aminonitriles with carbon disulfide, leading to the formation of 2-mercapto-5-amino thiazoles.
Introduction of the imidazole ring: The imidazole ring can be synthesized via the reaction of glyoxal with ammonia and formaldehyde, followed by cyclization.
Coupling reactions: The final compound is obtained by coupling the thiazole and imidazole intermediates with appropriate reagents under controlled conditions.
Industrial production methods often involve optimization of these synthetic routes to improve yield and reduce costs. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent for different diseases.
Industrial Applications: The compound is explored for its use in the development of new materials, such as dyes and biocides.
Comparison with Similar Compounds
6-(4-methoxyphenyl)-3-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}imidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a simpler structure and different biological activity.
Ritonavir: An antiretroviral drug that also contains a thiazole ring but has a different mechanism of action.
Abafungin: An antifungal drug with a thiazole ring, used for treating fungal infections.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4S3/c1-14-20(34-23-26-19(13-28(14)23)15-3-7-17(32-2)8-4-15)21(29)25-16-5-9-18(10-6-16)35(30,31)27-22-24-11-12-33-22/h3-13H,1-2H3,(H,24,27)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGUBZXNXFGYJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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